Ethyl Ester Drives >16‑Fold Superior Whole‑Cell Anti‑Tubercular Activity Compared to the Free Acid
Ethyl 3,5‑dichloro‑4‑hydroxybenzoate (compound 6) and 3,5‑dichloro‑4‑hydroxybenzoic acid (compound 32) were evaluated side‑by‑side for HsaD enzyme inhibition and mycobacterial growth suppression [1]. Both compounds displayed nearly identical IC50 values (0.52 ± 0.02 mM vs. 0.54 ± 0.01 mM), yet their whole‑cell minimum inhibitory concentrations (MIC) diverged dramatically: the ethyl ester inhibited M. tuberculosis at <12.5 μg mL⁻¹, whereas the free acid showed an MIC of 200 μg mL⁻¹, representing a greater than 16‑fold loss of cellular potency [2]. This gap indicates that the ethyl ester provides a crucial permeability or intracellular accumulation advantage not achievable with the acid.
| Evidence Dimension | Whole-cell anti-tubercular potency (MIC) vs. enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.52 ± 0.02 mM; MIC (M. tuberculosis) <12.5 μg mL⁻¹ |
| Comparator Or Baseline | 3,5-Dichloro-4-hydroxybenzoic acid: IC50 = 0.54 ± 0.01 mM; MIC (M. tuberculosis) = 200 μg mL⁻¹ |
| Quantified Difference | Equivalent enzyme inhibition (IC50 ratio ≈ 1.0); MIC ratio >16-fold in favour of ethyl ester |
| Conditions | M. tuberculosis H37Rv grown on cholesterol-containing minimal agar; SPOTi growth inhibition assay; HsaD enzymatic assay with HOPDA substrate at pH 7.5, 21 °C. |
Why This Matters
For any program targeting intracellular mycobacteria on cholesterol, the ethyl ester is the only form that couples target engagement with meaningful cellular kill, avoiding the false economy of the cheaper but biologically ineffective free acid.
- [1] Ryan A, Polycarpou E, Lack NA, et al. Investigation of the mycobacterial enzyme HsaD as a potential novel target for anti-tubercular agents using a fragment-based drug design approach. British Journal of Pharmacology. 2017;174(14):2209-2224. doi:10.1111/bph.13810 (Table 2). View Source
- [2] Ryan A, Polycarpou E, Lack NA, et al. Investigation of the mycobacterial enzyme HsaD as a potential novel target for anti-tubercular agents using a fragment-based drug design approach. British Journal of Pharmacology. 2017;174(14):2209-2224. doi:10.1111/bph.13810 (Table 2). View Source
